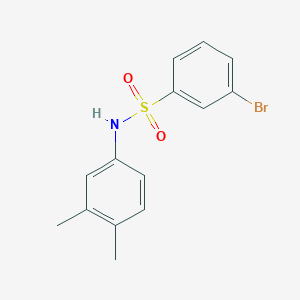![molecular formula C18H15ClN2O2S B265825 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide, also known as CP-547,632, is a synthetic compound that belongs to the class of benzothiophene carboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in cancer research. CP-547,632 is a potent inhibitor of angiogenesis, a process that plays a crucial role in tumor growth and metastasis.
Mécanisme D'action
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide inhibits angiogenesis by targeting the vascular endothelial growth factor receptor (VEGFR) pathway. VEGFR is a key receptor involved in the formation of new blood vessels in tumors. 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide binds to the receptor and prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of angiogenesis.
Biochemical and Physiological Effects:
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide has been shown to have minimal toxicity and side effects in preclinical studies. It does not affect the normal functioning of endothelial cells, which are responsible for the formation of blood vessels in healthy tissues. However, it selectively targets the endothelial cells in tumors, leading to the inhibition of angiogenesis and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide is its potency and selectivity towards VEGFR. This makes it a valuable tool for studying the role of angiogenesis in cancer progression. However, its complex synthesis method and high cost can limit its use in large-scale experiments.
Orientations Futures
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide has the potential to be developed into a novel anti-cancer therapy. Future research should focus on optimizing the synthesis method and improving the pharmacokinetic properties of the compound. Additionally, the use of 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide in combination with other anti-cancer agents should be explored to enhance its effectiveness. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide in humans.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide involves a multi-step process that starts with the formation of a benzothiophene intermediate. The intermediate is then reacted with 3-aminobenzoic acid and propanoyl chloride to form the final product. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide has shown promising results in preclinical studies as an anti-cancer agent. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, ovarian, and prostate cancer. 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide works by inhibiting the formation of new blood vessels in tumors, which is essential for their growth and survival. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.
Propriétés
Nom du produit |
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide |
|---|---|
Formule moléculaire |
C18H15ClN2O2S |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H15ClN2O2S/c1-2-15(22)20-11-6-5-7-12(10-11)21-18(23)17-16(19)13-8-3-4-9-14(13)24-17/h3-10H,2H2,1H3,(H,20,22)(H,21,23) |
Clé InChI |
XZIZTQZDEUMYDI-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
SMILES canonique |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(2-chlorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265750.png)
![10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265754.png)
![8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265780.png)
![8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265794.png)
![8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265796.png)
![10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265799.png)
![10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265800.png)
![8-(4-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265805.png)
![8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265806.png)
![8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265807.png)
![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)